molecular formula C12H17Cl2NO B1424676 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220029-14-0

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Cat. No. B1424676
CAS RN: 1220029-14-0
M. Wt: 262.17 g/mol
InChI Key: XSQAZFYTKCRIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride (3-ClM-PIP-HCl) is an organic compound with a wide range of applications in the fields of chemistry, biology, and pharmacology. It is a small molecule with a molecular weight of 214.64 g/mol, and is soluble in water and ethanol. It is a potent inhibitor of certain enzymes and can be used in a variety of biochemical and physiological experiments.

Scientific Research Applications

  • Pharmacology and Therapeutic Applications : A study on Paroxetine hydrochloride, which contains a similar structure to "3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride", highlights its use as a selective serotonin reuptake inhibitor. This compound is indicated for the treatment of disorders such as depression, anxiety, and stress. Its physicochemical properties, spectroscopic data, and pharmacokinetics have been extensively documented (Germann et al., 2013).

  • Impact on Metabolic Activity : Research on a similar compound, "3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride", has shown its influence on metabolic activity. In obese rats, it caused reduced food intake and weight gain, indicating potential applications in metabolic research (Massicot et al., 1985).

  • Feeding Behavior and Toxicity Studies : The same compound has also been studied for its effects on feeding behavior, showing potential as a non-amphetamine substance with low toxicity that affects the satiety center, reducing obesity in animal models (Massicot et al., 1984).

  • Synthesis and Molecular Structure : The synthesis and molecular structure of related compounds, such as "(E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate", have been reported. This study provides insights into the crystal and molecular structure of the compound, which is crucial for understanding its potential applications (Khan et al., 2013).

  • Thermogenic Effect in Rats : Another study on "(4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170)" showed its thermogenic effect in rats, increasing energy expenditure and reducing body weight and food intake. This suggests potential applications in weight management and metabolic studies (Massicot et al., 1985).

properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQAZFYTKCRIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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